2,6-Diethylnaphthalene
Overview
Description
2,6-Diethylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two ethyl groups attached to the naphthalene ring at the 2 and 6 positions
Mechanism of Action
Target of Action
2,6-Diethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon It’s known that polycyclic aromatic hydrocarbons can interact with various biological molecules and systems, potentially affecting cellular functions .
Mode of Action
It’s known that polycyclic aromatic hydrocarbons can interact with cellular components, potentially leading to changes in cellular functions .
Biochemical Pathways
2,6-DMN is a crucial intermediate for the synthesis of polybutylenenaphthalate and polyethylene naphthalate (PEN) . It can be produced by methylation of 2-methylnaphthalene (2-MN) and/or naphthalene, disproportionation of 2-MN, and/or isomerisation of dimethylnaphthalenes (DMNs) . The PEN synthesis process involves three main parts; (1) the oxidation of 2,6-dialkylnaphthalenes (2,6-DKN) to synthase dicarboxylic acid (2,6-NDA), (2) the esterification of 2,6-NDA to produce dimethyl 2,6-naphthalene dicarboxylate (2,6-NDC), and (3) copolymerization of 2,6-NDC with ethylene glycol to PEN .
Pharmacokinetics
It’s known that polycyclic aromatic hydrocarbons can be absorbed and distributed in the body, metabolized by enzymes, and excreted .
Action Environment
The action of 2,6-DMN can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the stability and efficacy of 2,6-DMN . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylnaphthalene typically involves the ethylation of naphthalene or 2-ethylnaphthalene. One common method is the selective transalkylation of naphthalene and ethylnaphthalene over solid acid catalysts such as H-Y zeolite. This process yields a high ratio of this compound with good selectivity .
Industrial Production Methods: Industrial production of this compound often employs a highly regiospecific ethylating agent in the presence of a Lewis acid catalyst. This method ensures high selectivity and yield of the desired isomer .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Produces 2,6-naphthalenedicarboxylic acid.
Reduction: Yields dihydro-2,6-diethylnaphthalene.
Substitution: Results in various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2,6-Diethylnaphthalene has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Comparison with Similar Compounds
2,6-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.
2,7-Diethylnaphthalene: Another isomer with ethyl groups at the 2 and 7 positions.
2,6-Diisopropylnaphthalene: Contains isopropyl groups instead of ethyl groups.
Uniqueness: 2,6-Diethylnaphthalene is unique due to its specific ethyl group positioning, which influences its chemical reactivity and selectivity in various reactions. This makes it particularly valuable in applications requiring high specificity and performance .
Properties
IUPAC Name |
2,6-diethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJFFBINNGWEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208637 | |
Record name | Naphthalene, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59919-41-4 | |
Record name | Naphthalene, 2,6-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059919414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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